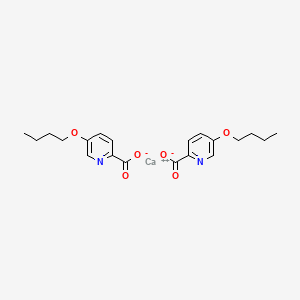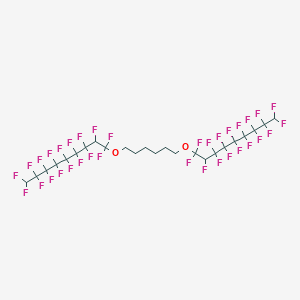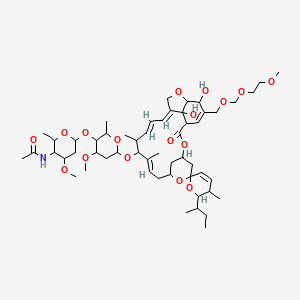
Avermectin A1a, 4''-(acetylamino)-5-O-demethyl-4''-deoxy-26-((2-methoxyethoxy)methoxy)-, (4''R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Avermectin A1a, 4’‘-(acetylamino)-5-O-demethyl-4’‘-deoxy-26-((2-methoxyethoxy)methoxy)-, (4’'R)- is a derivative of the avermectin family, which are macrocyclic lactones with potent anthelmintic and insecticidal properties. These compounds are produced by the soil bacterium Streptomyces avermitilis and have been widely used in veterinary medicine and agriculture to control parasitic infections and pests.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Avermectin A1a, 4’‘-(acetylamino)-5-O-demethyl-4’‘-deoxy-26-((2-methoxyethoxy)methoxy)-, (4’'R)- involves several steps, including the selective modification of the avermectin core structure. The key steps typically include:
Demethylation: The 5-O-demethylation is achieved using reagents such as boron tribromide (BBr3) or lithium diisopropylamide (LDA).
Methoxylation: The 26-((2-methoxyethoxy)methoxy) group is introduced through a nucleophilic substitution reaction using 2-methoxyethanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound involves fermentation of Streptomyces avermitilis followed by extraction and purification processes. The fermentation broth is typically extracted with organic solvents, and the crude extract is subjected to chromatographic techniques to isolate the desired compound. Further chemical modifications are then performed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Avermectin A1a, 4’‘-(acetylamino)-5-O-demethyl-4’‘-deoxy-26-((2-methoxyethoxy)methoxy)-, (4’'R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can reduce double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2, Pd/C, NaBH4
Substitution: Nucleophiles like amines, alcohols, thiols
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different biological activities and properties.
Aplicaciones Científicas De Investigación
Avermectin A1a, 4’‘-(acetylamino)-5-O-demethyl-4’‘-deoxy-26-((2-methoxyethoxy)methoxy)-, (4’'R)- has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying macrocyclic lactone chemistry and developing new synthetic methodologies.
Biology: Investigated for its effects on various biological systems, including its role in modulating ion channels and neurotransmitter release.
Medicine: Explored for its potential therapeutic applications in treating parasitic infections and certain types of cancer.
Industry: Utilized in the development of new agricultural pesticides and veterinary drugs.
Mecanismo De Acción
The mechanism of action of Avermectin A1a, 4’‘-(acetylamino)-5-O-demethyl-4’‘-deoxy-26-((2-methoxyethoxy)methoxy)-, (4’'R)- involves binding to glutamate-gated chloride channels in the nervous system of invertebrates. This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization and paralysis of the parasite. The compound also affects other ion channels and neurotransmitter receptors, contributing to its broad-spectrum activity.
Comparación Con Compuestos Similares
Similar Compounds
Ivermectin: Another avermectin derivative with similar anthelmintic and insecticidal properties.
Eprinomectin: A derivative used in veterinary medicine for controlling parasites in livestock.
Doramectin: Used in veterinary medicine for the treatment of parasitic infections in animals.
Uniqueness
Avermectin A1a, 4’‘-(acetylamino)-5-O-demethyl-4’‘-deoxy-26-((2-methoxyethoxy)methoxy)-, (4’'R)- is unique due to its specific modifications, which enhance its solubility, stability, and bioavailability. These modifications also contribute to its distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for various applications.
Propiedades
Número CAS |
148865-00-3 |
|---|---|
Fórmula molecular |
C54H83NO17 |
Peso molecular |
1018.2 g/mol |
Nombre IUPAC |
N-[6-[6-[(10'E,14'E,16'E)-2-butan-2-yl-21',24'-dihydroxy-22'-(2-methoxyethoxymethoxymethyl)-3,11',13'-trimethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide |
InChI |
InChI=1S/C54H83NO17/c1-12-30(2)49-33(5)18-19-53(72-49)26-40-23-39(71-53)17-16-32(4)48(69-45-25-43(62-11)50(35(7)67-45)70-44-24-42(61-10)46(34(6)66-44)55-36(8)56)31(3)14-13-15-38-28-65-51-47(57)37(27-64-29-63-21-20-60-9)22-41(52(58)68-40)54(38,51)59/h13-16,18-19,22,30-31,33-35,39-51,57,59H,12,17,20-21,23-29H2,1-11H3,(H,55,56)/b14-13+,32-16+,38-15+ |
Clave InChI |
AJVUHKQJTHEJRA-NLGMDJEFSA-N |
SMILES isomérico |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)C/C=C(/C(C(/C=C/C=C/4\COC5C4(C(C=C(C5O)COCOCCOC)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)\C)C |
SMILES canónico |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)COCOCCOC)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


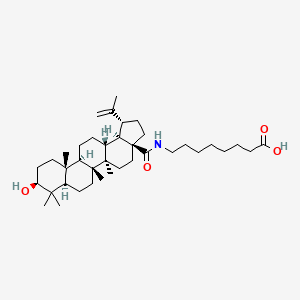

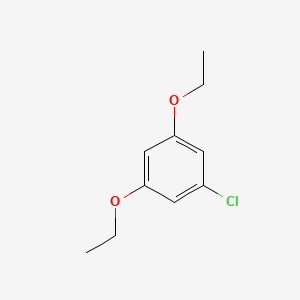
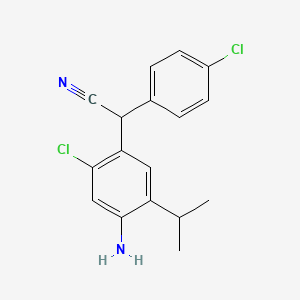
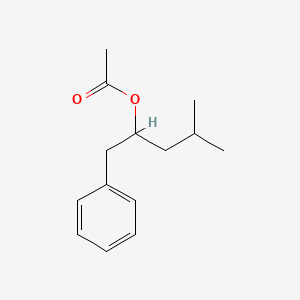


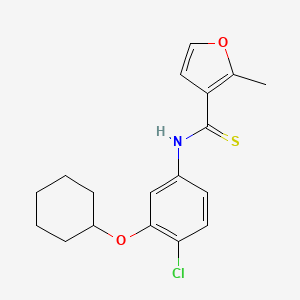


![N-(5,11-Dihydro-5-methyl-10h-dibenz[b,f]azepin-10-ylidene)methylamine](/img/structure/B12686734.png)
